molecular formula C15H22N2O2S B2838183 N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034342-49-7

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2838183
CAS No.: 2034342-49-7
M. Wt: 294.41
InChI Key: KJRDODGYJVRJSI-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring, a thiophene ring, and a piperidine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common methods include nucleophilic substitution reactions, where the tetrahydrofuran derivative acts as a nucleophile, and the thiophene derivative as an electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using catalysts to speed up the reactions, and implementing purification techniques to obtain a high-purity final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its potential as a pharmacological agent is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((tetrahydrofuran-2-yl)methyl)-4-(phenyl)piperidine-1-carboxamide

  • N-((tetrahydrofuran-2-yl)methyl)-4-(pyridin-2-yl)piperidine-1-carboxamide

  • N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Uniqueness: N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide stands out due to its specific combination of rings and functional groups. This unique structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(16-11-13-3-1-9-19-13)17-7-5-12(6-8-17)14-4-2-10-20-14/h2,4,10,12-13H,1,3,5-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRDODGYJVRJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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